
Cyclopropyl (2-methylphenyl)methanol
Descripción general
Descripción
“Cyclopropyl (2-methylphenyl)methanol” is a chemical compound with the molecular formula C11H14O . It is also known as Cyclopropyl(o-tolyl)methanol . The compound is used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
The synthesis of cyclopropylmethanol involves the dehydrogenation of cyclopropane carboxaldehyde . This process is economical and avoids the need to use expensive reagents, which are difficult to handle, and is under mild conditions . The procedure includes Hydrogenation of cyclopropanecarboxaldehyde in the presence of a Cobalt or nickel catalyst under pressure and temperature Hydrogenation conditions to produce cyclopropylmethanol .Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula C11H14O . The structure of the cyclopropylmethyl cation is unique. It is well known that both cyclopropylmethyl and cyclobutyl derivatives give very similar product mixtures under SN1 hydrolysis conditions .Chemical Reactions Analysis
Cyclopropanemethanol, a cycloalkanemethanol, is an anaesthetic . The coupling reaction of cyclopropanemethanol with alkynes to form substituted allylic alcohols has been reported .Physical and Chemical Properties Analysis
This compound has a molecular weight of 162.23 . It has a refractive index of n20/D 1.431 (lit.) and a boiling point of 123-124 °C/738 mmHg (lit.) . The density of the compound is 0.89 g/mL at 25 °C (lit.) .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions of “Cyclopropyl (2-methylphenyl)methanol” could involve its use in the preparation of chiral enantioenriched densely substituted cyclopropyl azoles, amines, and ethers via formal SN2′ substitution of bromocylopropanes . This could open up new avenues in the field of organic synthesis.
Propiedades
IUPAC Name |
cyclopropyl-(2-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8-4-2-3-5-10(8)11(12)9-6-7-9/h2-5,9,11-12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIQSIAZIIYPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B3264892.png)

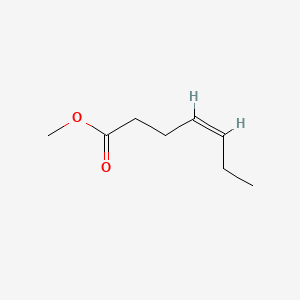

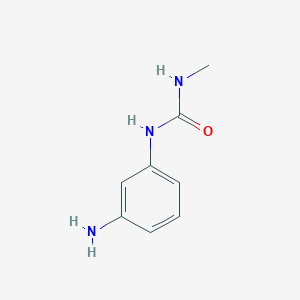

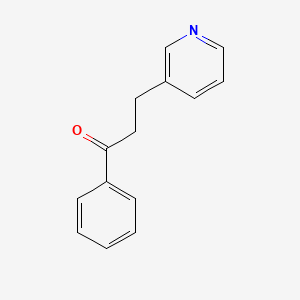

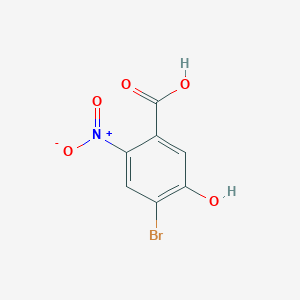
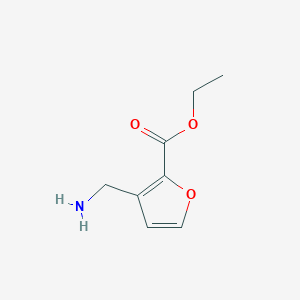
amine](/img/structure/B3264955.png)



